molecular formula C16H19N5O B5261733 N-phenyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide

N-phenyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide

Cat. No.: B5261733
M. Wt: 297.35 g/mol
InChI Key: RAABDWOLDAIKPN-UHFFFAOYSA-N
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Description

N-phenyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a phenyl group, a pyrimidinyl group, and a piperazine ring, making it a versatile molecule for various chemical reactions and biological interactions.

Properties

IUPAC Name

N-phenyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c22-15(19-14-5-2-1-3-6-14)13-20-9-11-21(12-10-20)16-17-7-4-8-18-16/h1-8H,9-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAABDWOLDAIKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide typically involves the alkylation of corresponding amines with alkylating reagents. One common method includes the reaction of 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone with the appropriate amines . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-phenyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. For instance, it has been observed to bind moderately to neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of electrical signals in neurons . This binding can modulate the activity of these channels, leading to its potential anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrimidinyl group, in particular, allows for specific interactions with biological targets that are not possible with other similar compounds.

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